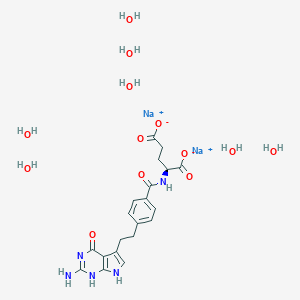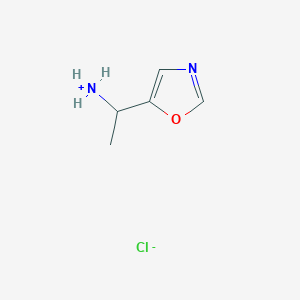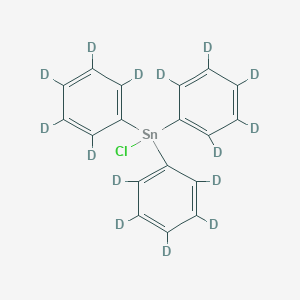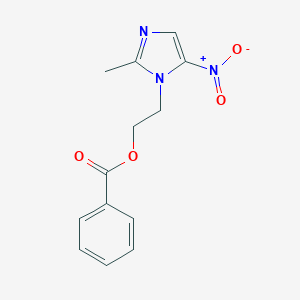
3-Benzyl-6-bromo-2-methoxyquinoline
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline involves a multistep process, starting with the construction of the quinoline core followed by functional group modifications to introduce the benzyl, bromo, and methoxy groups at their respective positions on the quinoline ring. Zhou et al. (2022) described a four-step synthetic procedure, where the compound was obtained and confirmed via FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and further crystallographic analysis (Zhou et al., 2022).
Molecular Structure Analysis
The molecular structure of 3-Benzyl-6-bromo-2-methoxyquinoline has been determined using X-ray diffraction and further analyzed through Density Functional Theory (DFT). The studies by Zhou et al. demonstrate that the DFT-optimized molecular structures are consistent with those determined by single-crystal X-ray diffraction, indicating the reliability of DFT in predicting the molecular conformation of such compounds. The crystallographic analysis provides detailed insights into the molecular geometry, including bond lengths and angles, which are essential for understanding the compound's reactivity and interactions (Zhou et al., 2022).
Chemical Reactions and Properties
The chemical reactivity of 3-Benzyl-6-bromo-2-methoxyquinoline is influenced by the presence of the bromo and methoxy groups, which can undergo various substitution reactions. These functional groups make the compound a versatile intermediate for further chemical modifications. The synthesis process itself, involving steps like substitution, nitration, reduction, and cyclization, highlights the compound's ability to participate in a wide range of chemical reactions.
Physical Properties Analysis
While specific studies focusing on the detailed physical properties of 3-Benzyl-6-bromo-2-methoxyquinoline are limited, the physical properties such as melting point, boiling point, solubility, and stability can be inferred based on its molecular structure and functional groups. The presence of a bromo group suggests a relatively high molecular weight and potential for significant intermolecular interactions, affecting its physical state and solubility in various solvents.
Chemical Properties Analysis
The chemical properties of 3-Benzyl-6-bromo-2-methoxyquinoline, including its reactivity towards nucleophiles and electrophiles, are pivotal for its applications in synthetic chemistry. The bromo group positioned on the quinoline ring makes it susceptible to nucleophilic substitution reactions, allowing for further functionalization. Additionally, the methoxy group could influence the electron density distribution on the quinoline ring, affecting its reactivity patterns.
Aplicaciones Científicas De Investigación
Application in Tuberculosis Treatment
- Summary of the Application: 3-Benzyl-6-bromo-2-methoxyquinoline is a quinoline derivative that is used as an intermediate in the synthesis of Bedaquiline , a potential drug for the treatment of tuberculosis . Bedaquiline is the first anti-tuberculosis drug with a new action mechanism approved for clinical use for more than 40 years, and is currently the only drug for treating multi-drug resistant tuberculosis .
- Methods of Application or Experimental Procedures: The synthesis of 3-Benzyl-6-bromo-2-methoxyquinoline involves several steps :
- Results or Outcomes: The reaction process is clearer, and the yield is obviously improved compared with the original process . The Vilsmeier-Haake provided by the invention only needs one aldehyde group, and simultaneously increases the solvent to participate in the reaction process, thereby avoiding the problems of insufficient reaction, severe heat release and the like which are not beneficial to large-scale production operation caused by the solidification phenomenon in the early reaction of phosphorus oxychloride and N, N-dimethylformamide .
Application in Synthesis of Quinolinyl-Pyrazoles
- Summary of the Application: 3-Benzyl-6-bromo-2-methoxyquinoline is used in the synthesis of quinolinyl-pyrazoles . These compounds have shown promise in various pharmacological applications .
- Methods of Application or Experimental Procedures: The synthesis involves treating previously synthesized 2-methoxy-3-(1-pyrazole-benzyl)-quinolines through a reported method or 3-benzyl-6-bromo-4-chloro-2-methoxyquinoline .
- Results or Outcomes: The synthesized quinolinyl-pyrazoles have been screened for their efficacy against typical drugs in the market .
Application in Pharmaceutical Synthesis
- Summary of the Application: 3-Benzyl-6-bromo-2-methoxyquinoline is used as an intermediate in the synthesis of a range of pharmaceuticals, including antihistamines, antidepressants, and antivirals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .
- Results or Outcomes: The use of 3-Benzyl-6-bromo-2-methoxyquinoline as an intermediate can facilitate the synthesis of various pharmaceuticals .
Application in Synthesis of Quinolinyl-Pyrazoles
- Summary of the Application: 3-Benzyl-6-bromo-2-methoxyquinoline is used in the synthesis of quinolinyl-pyrazoles . These compounds have shown promise in various pharmacological applications .
- Methods of Application or Experimental Procedures: The synthesis involves treating previously synthesized 2-methoxy-3-(1-pyrazole-benzyl)-quinolines through a reported method or 3-benzyl-6-bromo-4-chloro-2-methoxyquinoline .
- Results or Outcomes: The synthesized quinolinyl-pyrazoles have been screened for their efficacy against the typical drugs in the market .
Application in Pharmaceutical Synthesis
- Summary of the Application: 3-Benzyl-6-bromo-2-methoxyquinoline is used as an intermediate in the synthesis of a range of pharmaceuticals, including antihistamines, antidepressants, and antivirals .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the specific pharmaceutical being synthesized .
- Results or Outcomes: The use of 3-Benzyl-6-bromo-2-methoxyquinoline as an intermediate can facilitate the synthesis of various pharmaceuticals .
Safety And Hazards
The safety data sheet for 3-Benzyl-6-bromo-2-methoxyquinoline recommends avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Direcciones Futuras
3-Benzyl-6-bromo-2-methoxyquinoline is an important intermediate for synthesizing Bedaquiline , a drug developed for the treatment of drug-resistant tuberculosis . The synthesis method of 3-Benzyl-6-bromo-2-methoxyquinoline has been improved to increase the yield and make the reaction process clearer . This could potentially make the production of Bedaquiline more efficient, which would be beneficial for the treatment of tuberculosis .
Propiedades
IUPAC Name |
3-benzyl-6-bromo-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO/c1-20-17-14(9-12-5-3-2-4-6-12)10-13-11-15(18)7-8-16(13)19-17/h2-8,10-11H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFHVNYOCKTDMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C=C(C=CC2=N1)Br)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90470319 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-6-bromo-2-methoxyquinoline | |
CAS RN |
654655-69-3 | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=654655-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Benzyl-6-bromo-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90470319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















